2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester
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Overview
Description
2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester, also known as this compound, is a useful research compound. Its molecular formula is C20H31BO4 and its molecular weight is 346.274. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- A study on a similar compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealed insights into its crystal structure, which includes a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring. This structural understanding is essential for various scientific applications, particularly in material science and molecular engineering (Seeger & Heller, 1985).
Catalysis and Synthesis
- The product of catalyzed diboration of bis(4-methoxyphenyl)ethyne by bis(pinacolato-O,O')diboron, a compound closely related to the query molecule, was shown to have a cis arrangement of two boronate ester substituents, which is significant for catalytic processes in organic chemistry (Clegg et al., 1996).
- Another study focusing on the synthesis of benzyloxycyanophenylboronic esters, which include variations of dioxaborolane derivatives, indicates the relevance of these compounds in organic synthesis, particularly in the creation of complex organic molecules (El Bialy et al., 2011).
Material Science and Nanotechnology
- The synthesis and molecular structure analysis of various dioxaborolane derivatives, including the one , have implications in material science and nanotechnology. These compounds are potential intermediates for creating advanced materials with specific electronic or optical properties (Huang et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with its targets, CDK2 and Cyclin-A2, by inhibiting their activity . This inhibition is achieved through a distinctive mode of action, offering an alternative to ATP-competitive agents . The compound acts as a Michael acceptor, a mechanism already demonstrated for cysteine protease inhibitors .
Biochemical Pathways
The inhibition of CDK2 and Cyclin-A2 affects several biochemical pathways, including the FoxO signaling pathway , Cell cycle , Oocyte meiosis , p53 signaling pathway , PI3K-Akt signaling pathway , and Progesterone-mediated oocyte maturation . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
Result of Action
The inhibition of CDK2 and Cyclin-A2 by this compound results in the disruption of cell cycle progression . This can lead to the arrest of cell growth and proliferation, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Properties
IUPAC Name |
2-[2-(cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO4/c1-19(2)20(3,4)25-21(24-19)18-16(22-5)12-9-13-17(18)23-14-15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKBYHAZLAIYIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718752 |
Source
|
Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-87-9 |
Source
|
Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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